Fibrin

概要

説明

フィブリンは、血液凝固において重要な役割を果たす線維状の非球状タンパク質です。これは、肝臓で産生され、血漿中に存在する可溶性タンパク質であるフィブリノゲンに、酵素トロンビンが作用することによって形成されます。組織損傷が原因で出血が起こると、フィブリノゲンは傷口でフィブリンに変換され、長くて繊維状の鎖を形成し、血小板を絡み合わせ、スポンジ状の塊を形成します。 この塊は徐々に硬化し、収縮して血栓を形成し、出血を効果的に止血します .

2. 製法

フィブリンは、血小板リッチフィブリン(PRF)やアドバンスト血小板リッチフィブリン(A-PRF)など、さまざまな形態で調製できます。調製には、血液を異なる速度と時間で遠心分離して、成分を分離する工程が含まれます。 例えば、8分間700 gのプロトコルは、血小板と白血球の収率が高い固体PRFを生成するために最適です . さらに、血小板リッチ血漿(PRP)に塩化カルシウムを加えた後、遠心分離を行うと、フィブリノゲンがフィブリンに変換され、生きた血小板を含むマトリックスが形成されます .

準備方法

Fibrin can be prepared in various forms, including platelet-rich this compound (PRF) and advanced platelet-rich this compound (A-PRF). The preparation involves centrifugation of blood at different speeds and times to separate the components. For example, a protocol of 700 g for 8 minutes is optimal for producing solid PRF with a high yield of platelets and leukocytes . Additionally, the addition of calcium chloride to platelet-rich plasma (PRP) followed by centrifugation converts fibrinogen to this compound, forming a matrix that contains viable platelets .

化学反応の分析

Formation of Fibrin from Fibrinogen

Fibrinogen is cleaved by thrombin to form this compound monomers through two sequential proteolytic reactions:

- Cleavage of Fibrinopeptide A (FpA) : Thrombin cleaves the Arg16-Gly17 bond on the Aα-chain, exposing "A-knobs" (Gly-Pro-Arg motifs) .

- Cleavage of Fibrinopeptide B (FpB) : The Arg14-Gly15 bond on the Bβ-chain is hydrolyzed, revealing "B-knobs" (Gly-His-Arg motifs) .

Kinetic Parameters

Polymerization via Knob-Hole Interactions

This compound monomers self-assemble into protofibrils and fibers through non-covalent interactions:

- A:a Binding : Exposed A-knobs bind to "a-holes" in the γ-module of adjacent molecules, initiating linear polymerization .

- B:b Binding : B-knobs interact with "b-holes" in the β-module, enhancing lateral aggregation and branching .

Binding Affinities

| Interaction | Dissociation Constant (K<sub>d</sub>) | Force per Bond (pN) |

|---|---|---|

| A:a | 1.2 × 10<sup>−6</sup> M | 85–90 |

| B:b | 4.5 × 10<sup>−5</sup> M | 15–20 |

Cross-Linking by Factor XIIIa

Factor XIIIa catalyzes covalent ε-(γ-glutamyl)lysine bonds between this compound monomers, stabilizing the clot:

- γ-Chain Cross-Linking : Gln398 and Lys406 residues form γ-γ dimers .

- α-Chain Cross-Linking : αC-regions polymerize into high-molecular-weight α-chains .

Reaction Efficiency

| Cross-Linking Site | Enzyme Activity (nmol/min/mg) | Half-Time (min) |

|---|---|---|

| γ-γ dimers | 12.4 ± 1.8 | 2.5 |

| α-polymers | 8.9 ± 1.2 | 5.2 |

Fibrinolysis by Plasmin

Plasmin degrades this compound through proteolytic cleavage at lysine and arginine residues:

- Cleavage Sites : Plasmin targets bonds in the coiled-coil connectors and β-nodules, releasing D-dimer fragments .

- Regulation : Tissue plasminogen activator (t-PA) and plasminogen activator inhibitor-1 (PAI-1) modulate fibrinolysis kinetics .

Degradation Rates

| Parameter | Value | Source |

|---|---|---|

| Plasminogen activation rate | 0.12 s<sup>−1</sup> | |

| This compound half-life in clot | 12–48 hours |

Reversibility of this compound Polymerization

This compound polymerization is dynamic and reversible under physiological conditions:

科学的研究の応用

Introduction to Fibrin

This compound is a fibrous protein formed from fibrinogen during the coagulation process. It plays a crucial role in hemostasis, wound healing, and tissue repair. Beyond its physiological functions, this compound has gained significant attention in various scientific and clinical applications, particularly in tissue engineering, drug delivery systems, and as a biomaterial for surgical procedures. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Biomaterial in Tissue Engineering

This compound serves as an essential biomaterial due to its unique mechanical and biological properties. Its biodegradability, biocompatibility, and ability to promote cell adhesion make it suitable for various tissue engineering applications:

- Wound Healing Scaffolds : this compound-based materials are utilized as scaffolds to promote hemostasis immediately after injury and provide structural support for tissue regeneration .

- Cell Delivery Systems : this compound can encapsulate cells and growth factors, facilitating their delivery to target sites .

- Tissue Regeneration : this compound has been employed in the engineering of pancreatic endocrine tissues and cardiac microenvironments, promoting angiogenesis necessary for tissue regeneration .

Surgical Applications

This compound is widely used in surgical settings as a hemostatic agent or sealant. Its application includes:

- This compound Glue : This is used to control bleeding during surgeries by forming a stable clot that adheres to tissues .

- Surgical Adhesive : this compound glue acts as an adhesive in various surgical procedures, reducing the need for sutures or staples .

Drug Delivery Systems

This compound's ability to form hydrogels allows it to serve as a carrier for drug delivery:

- Controlled Release Mechanisms : this compound can be modified to release drugs at a controlled rate, making it suitable for delivering therapeutic agents like tacrolimus in transplantation settings .

- Affinity-Based Drug Delivery : Research has shown that this compound matrices can be engineered to deliver specific growth factors or drugs effectively .

Immunomodulatory Role

Recent studies have highlighted this compound's role in modulating immune responses:

- Thromboinflammation in COVID-19 : this compound has been implicated in promoting thromboinflammation during viral infections, affecting immune cell function and contributing to disease severity .

- Cancer Progression : this compound deposition can enhance cancer cell survival by suppressing natural killer cell activity, highlighting its dual role in health and disease .

Case Study: this compound in Wound Healing

A study demonstrated that this compound-based scaffolds significantly improved wound healing rates compared to traditional dressings. The scaffolds promoted cell migration and proliferation while providing a matrix for new tissue formation.

| Study Aspect | Control Group (Traditional Dressing) | This compound Scaffold Group |

|---|---|---|

| Healing Rate | 50% in 14 days | 80% in 14 days |

| Cell Migration (cells/mm²) | 200 | 350 |

| Inflammatory Response | High | Low |

Case Study: Drug Delivery Using this compound

In another study involving tacrolimus delivery via this compound matrices, researchers found that the drug was released over one week with an encapsulation efficiency of 66%. This sustained release profile is beneficial for maintaining therapeutic levels post-transplantation.

| Parameter | Tacrolimus Control (Free Drug) | Tacrolimus this compound Matrix |

|---|---|---|

| Release Duration | 24 hours | 7 days |

| Encapsulation Efficiency | N/A | 66% |

| In Vivo Absorption Rate | Rapid | Sustained |

作用機序

フィブリンの作用機序は、トロンビンの作用によるフィブリノゲンからの形成に関与しています。トロンビンはフィブリノゲンからフィブリノペプチドを切断し、フィブリンモノマーをフィブリンネットワークに重合させます。 このネットワークは血小板を絡み合わせ、傷口に止血栓または血栓を形成します . 第XIII因子によるフィブリンの架橋は、血栓をさらに安定させ、機械的ストレスに対する耐性を高めます .

類似化合物との比較

フィブリンは、その前駆体であるフィブリノゲン、およびトロンビンなどの他の凝固因子と比較されることがよくあります。 フィブリノゲンは、凝固プロセス中に不溶性のフィブリンに変換される可溶性糖タンパク質です . 一方、トロンビンは、この変換を触媒する酵素です . フィブリンは、血栓に構造的な支えを提供する安定した三次元ネットワークを形成する能力においてユニークであり、他の凝固因子とは異なります .

類似の化合物には以下が含まれます。

フィブリノゲン: フィブリンの可溶性前駆体。

トロンビン: フィブリノゲンをフィブリンに変換する酵素。

プラスミン: フィブリン溶解中にフィブリンの分解に関与する酵素

フィブリンのユニークな特性とその止血と創傷治癒における重要な役割は、研究と臨床の両方における貴重な化合物となっています。

生物活性

Fibrin, a fibrous protein formed from fibrinogen during the coagulation cascade, plays a critical role in hemostasis, inflammation, and tissue repair. Its biological activity extends beyond mere clot formation, influencing various cellular processes and interactions within the vascular system. This article delves into the multifaceted biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Formation

Fibrinogen is a soluble plasma glycoprotein composed of three pairs of polypeptide chains: Aα, Bβ, and γ. Upon activation by thrombin, fibrinogen undergoes proteolytic cleavage to form this compound monomers that polymerize into a this compound network. This network is stabilized by covalent cross-linking through factor XIIIa, which enhances its mechanical strength and resistance to fibrinolysis .

Biological Functions of this compound

This compound's biological activities can be categorized into several key functions:

- Hemostasis : this compound forms a stable clot at sites of vascular injury, preventing blood loss and facilitating wound healing.

- Cellular Interactions : this compound serves as a scaffold for various cell types, including platelets, leukocytes, and fibroblasts, promoting cellular migration and proliferation during tissue repair.

- Inflammatory Response : this compound can modulate inflammatory responses by interacting with immune cells. For instance, it has been shown to suppress natural killer (NK) cell activity by downregulating key genes involved in immune responses .

- Thromboinflammation : Recent studies indicate that this compound contributes to thromboinflammatory processes in conditions like COVID-19 by binding to viral proteins and promoting inflammatory clot formation .

Case Study 1: this compound and Infection Control

A study involving mice expressing a mutant form of fibrinogen revealed that while these mice had normal levels of circulating fibrinogen, they could not form functional this compound polymers. This impairment led to reduced clearance of Staphylococcus aureus, highlighting the essential role of this compound polymerization in antimicrobial defense . Interestingly, these mice showed a survival advantage over those completely deficient in fibrinogen during peritonitis challenges.

Case Study 2: Mechanical Properties of this compound

Research demonstrated that mechanical deformation of this compound networks affects their biochemical properties. When subjected to tensile stress, the structural transition from α-helices to β-sheets enhanced binding affinity for tissue plasminogen activator (tPA), indicating that the mechanical environment can modulate this compound's bioactivity . This property is crucial for understanding how this compound interacts with various enzymes involved in clot resolution.

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Hemostasis | Forms stable clots to prevent blood loss |

| Cellular Scaffold | Supports migration and proliferation of various cell types |

| Inflammatory Modulation | Interacts with immune cells to regulate inflammatory responses |

| Thromboinflammation | Participates in pathological clot formation in diseases like COVID-19 |

Table 2: Effects of this compound on Immune Cells

| Immune Cell Type | Effect of this compound | Mechanism |

|---|---|---|

| NK Cells | Suppression of activity | Downregulation of JAK-STAT signaling pathways |

| Macrophages | Modulation of cytokine production | Altered surface expression of activation markers |

| T Cells | Enhanced recruitment to sites of inflammation | Facilitates adhesion through integrins |

特性

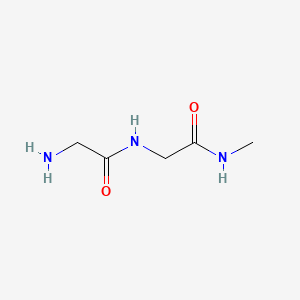

IUPAC Name |

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVNKXGVNDBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864142 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92235-99-9, 9001-31-4 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-N-METHYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。